3-(Chloromethyl)-1,2,4,5-tetrafluorobenzene
Description
Properties
IUPAC Name |
3-(chloromethyl)-1,2,4,5-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCWIDIVEAKSAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382163 | |
| Record name | 3-(chloromethyl)-1,2,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107267-44-7 | |
| Record name | 3-(chloromethyl)-1,2,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Chloromethyl)-1,2,4,5-tetrafluorobenzene (CAS No. 107267-44-7) is a fluorinated aromatic compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzene ring with four fluorine atoms and a chloromethyl group attached. This configuration contributes to its lipophilicity and potential interactions with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C7H3ClF4 |
| Molecular Weight | 202.54 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that halogenated aromatic compounds can exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains.
- Study Findings : In vitro assays demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes due to its lipophilic nature .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines.
- Case Study : A study conducted on human cervical cancer (HeLa) and lung adenocarcinoma (A549) cell lines revealed that the compound induced apoptosis at concentrations above 100 µg/mL. The IC50 values were determined to be approximately 150 µg/mL for HeLa cells and 175 µg/mL for A549 cells .
The proposed mechanism by which this compound exerts its biological effects includes:
- Membrane Disruption : The fluorinated structure increases membrane permeability, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Scientific Research Applications
Chemical Synthesis
CMTFB serves as a versatile reagent in chemical synthesis. Its chloromethyl group allows for further functionalization, enabling the production of more complex fluorinated compounds. For instance:
- Chloromethylation Reactions : CMTFB can undergo chloromethylation to yield products like bis(chloromethyl)- and mono(chloromethyl)-substituted tetrafluorobenzenes. Such reactions have been studied extensively, demonstrating yields ranging from 27% to 85%, depending on the reaction conditions (temperature and reagents used) .
- Synthesis of Pyrethroid Insecticides : The compound is also utilized in synthesizing pyrethroid insecticides, which are known for their low toxicity and high efficiency. CMTFB acts as a key intermediate in creating derivatives that enhance insecticidal properties while maintaining safety profiles .
Research Applications
CMTFB has notable applications in research settings, particularly in proteomics and material science:
- Proteomics Research : CMTFB is employed as a specialty product in proteomics research due to its unique structural properties that facilitate the study of protein interactions and modifications . Its fluorinated nature enhances the detection sensitivity in various analytical techniques.
- Material Science : The compound's fluorinated structure contributes to the development of advanced materials with desirable properties such as chemical resistance and thermal stability. These materials are crucial in applications ranging from coatings to electronic components.
Case Studies and Research Findings
Several studies have documented the synthesis and application of CMTFB:
Comparison with Similar Compounds
Parent Compound: 1,2,4,5-Tetrafluorobenzene
Molecular Formula : C₆H₂F₄
Key Properties :
Comparison :
- The chloromethyl derivative has a higher molecular weight (198.5 vs. 150.08 g/mol) and boiling point (162.3°C vs. 90.2°C) due to the added chloromethyl group.
- The parent compound exhibits weaker C–H···F interactions compared to its derivatives, as the chloromethyl group in 3-(chloromethyl)-1,2,4,5-tetrafluorobenzene increases steric hindrance and reduces symmetry .
Brominated Analog: 3-Bromo-1,2,4,5-tetrafluorobenzene
Key Reaction : Reacts with n-BuLi in THF to form 2-(2,3,5,6-tetrafluorophenyl)propan-2-ol (50% yield) .
Comparison :
- Reactivity: The bromine atom in 3-bromo-1,2,4,5-tetrafluorobenzene undergoes lithiation more readily than the chloromethyl group, which is less reactive toward organometallic reagents.
- Byproduct Formation : Brominated derivatives produce fewer byproducts during lithiation compared to chloromethyl analogs, which may require stringent purification .
Carboxylic Acid Derivative: 2,3,5,6-Tetrafluorobenzoic Acid
Synthesis : Produced as a byproduct during the carbonation of 1,2,4,5-tetrafluorobenzene with CO₂.
Comparison :
- Acidity : The carboxylic acid derivative has a higher acidity (pKa ~2.5) compared to this compound due to the electron-withdrawing -COOH group.
- Applications : Carboxylic acid derivatives are used in metal-organic frameworks (MOFs), whereas chloromethyl analogs are more suited for alkylation reactions .
Tetrazine Derivatives (e.g., 1,2,4,5-Tetrazine)
Example : N-(3-[¹⁸F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine
Comparison :
- Biological Applications : Tetrazine derivatives are used in pretargeted imaging due to rapid click chemistry with trans-cyclooctenes. Chloromethyl analogs lack this bioorthogonal reactivity.
- Brain Clearance : Tetrazine derivatives exhibit superior clearance in neuroimaging compared to chloromethylated fluorobenzenes .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Challenges
- Synthetic Challenges: Lithiation of 1,2,4,5-tetrafluorobenzene derivatives often results in incomplete reactions, requiring optimized conditions (e.g., excess n-BuLi) to minimize byproducts like monosubstituted tetrafluorobenzenes .
- Stability : The 1,2,4,5-tetrafluorobenzene backbone is more thermally stable than its 1,2,3,5-isomer due to symmetric fluorine distribution, but chloromethyl substitution reduces this symmetry .
- Interactions : C–H···F interactions in this compound are weaker than in parent tetrafluorobenzene due to steric effects, impacting crystal packing .
Preparation Methods
Reaction Conditions and Optimization
The most effective method for synthesizing 3-(chloromethyl)-1,2,4,5-tetrafluorobenzene employs bis(chloromethyl) ether in chlorosulfonic acid. Key parameters include:
-
Temperature Control :
-
Reagent Stoichiometry : A 1:1 molar ratio of substrate to bis(chloromethyl) ether minimizes byproduct formation.
-
Acid Strength : Chlorosulfonic acid acts as both solvent and catalyst, generating the reactive chloromethyl carbocation.
Table 1: Reaction Conditions and Yields
| Parameter | Mono-Chloromethylation | Bis-Chloromethylation |
|---|---|---|
| Temperature (°C) | 40 | 70–100 |
| Time (hours) | 3 | 0.5–1.5 |
| Isolated Yield (%) | 27 | 85 |
| Conversion (%) | 60 | >95 |
Workup and Purification
Post-reaction, the mixture is cooled and quenched on crushed ice, followed by extraction with methylene chloride. The organic layer is washed to neutrality, dried over magnesium sulfate, and distilled under reduced pressure (10 mm Hg). Fractional distillation isolates the product as a colorless liquid (b.p. 60°C/10 mm Hg).
Alternative Methods and Challenges
Attempt with Zinc Chloride Catalyst
Initial efforts using paraformaldehyde, hydrogen chloride, and zinc chloride at elevated temperatures failed to yield the desired product, likely due to insufficient electrophilicity of the chloromethylating species under these conditions.
Substrate Limitations
-
Steric Hindrance : 2,4,6-Trifluoro(trifluoromethyl)benzene produced only trace amounts (7%) of chloromethylated product due to steric blocking by the trifluoromethyl group.
-
Electronic Effects : Electron-deficient rings (e.g., pentafluorobenzene) require higher temperatures, yielding 67% chloromethylpentafluorobenzene under analogous conditions.
Analytical Characterization
Spectroscopic Data
-
19F NMR : Two distinct multiplets at δ = -140.4 ppm and -145.4 ppm, corresponding to fluorines in ortho and meta positions relative to the chloromethyl group.
-
GC-MS : Molecular ion peak at m/z 182 (C7H3ClF4), with characteristic fragmentation via Cl loss (m/z 147).
Table 2: 19F NMR Chemical Shifts
| Position Relative to -CH2Cl | δ (ppm) |
|---|---|
| Ortho | -140.4 |
| Meta | -145.4 |
Applications in Further Syntheses
The chloromethyl group serves as a versatile handle for derivatization:
-
Hydrolysis : Treatment with aqueous potassium carbonate yields the corresponding benzyl alcohol.
-
Chlorination : Reaction with Cl2 produces benzal chloride, a precursor to aldehydes and carboxylic acids.
-
Nucleophilic Substitution : Sodium bromide in the presence of triethyl(benzyl)ammonium chloride affords benzyl bromide .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 3-(Chloromethyl)-1,2,4,5-tetrafluorobenzene, and what key reaction parameters influence yield?
- Answer: The compound is synthesized via lithiation of 1,2,4,5-tetrafluorobenzene using n-butyllithium (n-BuLi) in tetrahydrofuran (THF), followed by quenching with chloromethylating agents. Key parameters include:
- Stoichiometry: Excess n-BuLi (>2 equivalents) ensures complete di-lithiation, suppressing monosubstituted byproducts .
- Solvent: THF stabilizes the lithiated intermediate, enhancing reaction efficiency .
- Temperature: Controlled low temperatures (−78°C to 0°C) prevent side reactions .
Yields >95% are achievable under optimized conditions .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound and its derivatives?
- Answer:
- Inelastic Neutron Scattering (INS): Resolves C–H···F interactions in crystal lattices, critical for understanding flexibility and entropy-driven packing .
- Single-crystal X-ray diffraction: Confirms regiochemistry and dimeric structural motifs (e.g., in 2,3,5,6-tetrafluorobenzoic acid derivatives) .
- Electronic Absorption Spectroscopy: Analyzes excited-state non-planarity, as seen in the ùB₂ᵤ–X̃¹A₉ transition of 1,2,4,5-tetrafluorobenzene .
Advanced Research Questions
Q. How can competing lithiation pathways be controlled during the synthesis of tetrafluorobenzene derivatives to minimize byproduct formation?
- Answer:
- Stoichiometric precision: Using >2 equivalents of n-BuLi ensures complete di-lithiation, reducing monosubstituted byproducts (e.g., 2,3,5,6-tetrafluorobenzoic acid) to <5% .
- Reaction monitoring: In situ ¹⁹F NMR tracks lithiation progress, enabling real-time adjustments .
- Purification: Recrystallization from water/acetone isolates hydrated forms (e.g., H₂tfBDC·32H₂O), leveraging hydrogen-bonding networks for purity .
Q. What strategies resolve discrepancies between computational predictions and experimental observations in the solid-state packing of fluorinated benzene derivatives?
- Answer:
- Entropy-driven polymorphism screening: Flexible C–H···F interactions contribute to entropy, favoring disordered phases over rigid computational models. Comparative INS spectra validate these dynamics .
- Multi-method validation: Pairing X-ray crystallography with thermogravimetric analysis (TGA) clarifies thermal stability and hydration effects .
Q. How do hydrogen-bonding networks in hydrated forms of tetrafluorobenzene derivatives impact their purification and thermal stability?
- Answer:
- Hydration-driven crystallization: Slow evaporation from water/acetone yields H₂tfBDC·32H₂O, where extensive H-bonding ensures single-crystal growth. Dehydration via TGA reveals stability up to 250°C .
- Ammonium salt formation: Reacting H₂tfBDC with aqueous NH₃ produces (NH₄)₂tfBDC, enhancing aqueous solubility without compromising thermal resilience .
Data Contradiction Analysis
Q. Why do earlier synthetic methods for tetrafluoroterephthalic acid report lower yields compared to modern protocols?
- Key contradiction: Early routes (e.g., using 1.6 M n-BuLi) yielded 67% product due to incomplete lithiation, while modern methods achieve >95% .
- Resolution: Excess n-BuLi (>2 equiv) ensures full di-lithiation, validated by X-ray structures of intermediates .
Methodological Recommendations
- Synthetic optimization: Use Schlenk techniques under argon to prevent moisture/oxygen interference .
- Crystallization: Prioritize slow evaporation for hydrated forms to study H-bonding effects .
- Spectroscopic validation: Combine INS and electronic absorption spectra to correlate solid-state dynamics with electronic transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
